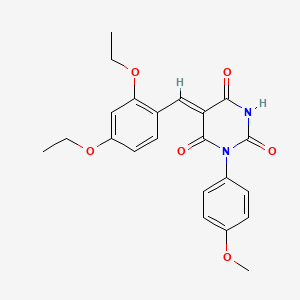![molecular formula C19H25N5O B5985623 (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first synthesized by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol binds selectively to α7 nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play important roles in learning, memory, and attention. (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to enhance the activity of these receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also enhances neuroprotective mechanisms such as the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. Additionally, (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to improve cognitive function, reduce anxiety, and enhance social behavior in animal models.
実験室実験の利点と制限
One of the main advantages of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is its selectivity for α7 nAChRs, which allows for more targeted therapeutic effects. It also has a good safety profile and has been well-tolerated in preclinical studies. However, one limitation of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
将来の方向性
There are several future directions for research on (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One area of focus is its potential therapeutic applications in Alzheimer's disease, where it has shown promise in preclinical studies. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans. Overall, (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has the potential to be a valuable therapeutic agent for various neurological and psychiatric disorders, and further research is needed to fully explore its potential.
合成法
The synthesis of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps, starting with the reaction of 3-pyridinemethanol with 2-pyridylpiperazine to form the intermediate compound. This is then treated with the chiral reagent (S)-(-)-4-benzyl-2-oxazolidinone to obtain the desired enantiomer. Further purification and characterization of the compound are carried out using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective mechanisms in preclinical studies.
特性
IUPAC Name |
(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-18-15-22(13-16-4-3-6-20-12-16)14-17(18)23-8-10-24(11-9-23)19-5-1-2-7-21-19/h1-7,12,17-18,25H,8-11,13-15H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTQQLIOCFHV-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5985627.png)